molecular formula C11H7ClF3N3O B1378096 2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one CAS No. 1384431-14-4

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Cat. No. B1378096
CAS RN: 1384431-14-4
M. Wt: 289.64 g/mol
InChI Key: FAVVYLJBROZOSS-UHFFFAOYSA-N
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Description

The compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are thought to have unique physicochemical properties due to the combination of the fluorine atom and the pyridine moiety .


Synthesis Analysis

While specific synthesis methods for this compound were not found, various methods of synthesizing similar compounds, such as 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .

Scientific Research Applications

Antimicrobial, Antioxidant, and Anticancer Activities

Research has indicated the potential of 1,2,3-triazolyl derivatives in serving as effective agents against a broad spectrum of microbial pathogens. A study described the synthesis of a new series of 1,2,3-triazolyl chalcone derivatives exhibiting significant antimicrobial, antioxidant, and anticancer activities. The synthesized compounds showed broad-spectrum antimicrobial and antioxidant activities, with some demonstrating moderate to excellent anticancer activities on breast cancer cell lines, highlighting their therapeutic potential (Bhat et al., 2016).

Molecular Synthesis and Characterization

Another aspect of research focuses on the molecular synthesis and characterization of triazole derivatives. Studies have reported on the synthesis of triazole compounds through various chemical reactions, such as the Claisen–Schmidt reaction and Vilsmeier–Haack reaction approach, yielding compounds with promising antimicrobial and antioxidant properties. These studies not only provide insights into the synthetic routes for these derivatives but also explore their potential biological activities, underscoring the versatility of triazole compounds in medicinal chemistry (Bhat et al., 2016).

Structural Studies and Molecular Interactions

The structural characterization of triazole derivatives is crucial for understanding their functional properties. X-ray diffraction analysis has been utilized to elucidate the crystal structures of such compounds, providing valuable information on their molecular configurations and potential for interactions. For instance, research into the crystal structures of triazole rings has revealed specific molecular packing arrangements, which are fundamental for designing compounds with desired physical and chemical properties (Altimari et al., 2012).

Dual PPAR Agonist Effects

The exploration of dual PPAR agonist effects of 1,2,3-triazole analogues of GW 501516 highlights the therapeutic potential of triazole derivatives in metabolic disorders. Compounds synthesized in this study exhibited potent agonist activities, offering insights into their potential as dual PPAR agonists. This research underscores the significance of structural modification in triazole derivatives for achieving desired biological activities (Ciocoiu et al., 2010).

properties

IUPAC Name

2-chloro-1-[1-[3-(trifluoromethyl)phenyl]triazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3N3O/c12-5-10(19)9-6-18(17-16-9)8-3-1-2-7(4-8)11(13,14)15/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAVVYLJBROZOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(N=N2)C(=O)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 2
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 3
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2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 4
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 5
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one
Reactant of Route 6
2-chloro-1-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-one

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